molecular formula C20H17ClN2O4 B11687447 N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide

Cat. No.: B11687447
M. Wt: 384.8 g/mol
InChI Key: DZIOGCAWDBOEFC-UHFFFAOYSA-N
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Description

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Anilide Intermediate: The starting material, 3-chloro-4-ethoxyaniline, is reacted with an appropriate carboxylic acid derivative to form the anilide intermediate.

    Coupling with Furan-2-carboxylic Acid: The anilide intermediate is then coupled with furan-2-carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar structure with a nitro group instead of an ethoxy group.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a bromine atom and a piperazine ring.

Uniqueness

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-17-9-8-13(11-16(17)21)19(24)22-14-5-3-6-15(12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

DZIOGCAWDBOEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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